molecular formula C24H21N5O6 B2398854 (Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534566-17-1

(Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

Cat. No. B2398854
CAS RN: 534566-17-1
M. Wt: 475.461
InChI Key: GRKWFELCASISHU-QLYXXIJNSA-N
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Description

The compound is a derivative of dipyrido[1,2-a:2’,3’-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are often associated with a wide range of biological activities and are found in many important natural and synthetic compounds, including vitamins, antibiotics, and anticancer agents .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The dipyrido[1,2-a:2’,3’-d]pyrimidine core would provide a rigid, planar structure, while the various substituents would add complexity and potentially influence the compound’s reactivity and interactions with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures and the nitrobenzoyl group could increase the compound’s stability and rigidity . The ethyl and propyl groups might increase the compound’s hydrophobicity, potentially influencing its solubility in various solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were being studied as a potential drug, its mechanism of action would depend on its interactions with biological molecules in the body .

Future Directions

Future research on this compound could involve further exploration of its synthesis and characterization, as well as investigation of its potential applications. For example, it could be studied for potential biological activity, given the prevalence of heterocyclic compounds in biologically active molecules .

properties

IUPAC Name

ethyl 6-(4-nitrobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O6/c1-3-12-28-20-17(23(31)27-13-6-5-7-19(27)25-20)14-18(24(32)35-4-2)21(28)26-22(30)15-8-10-16(11-9-15)29(33)34/h5-11,13-14H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKWFELCASISHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCC)C(=O)N4C=CC=CC4=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-((4-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

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